Isopropyl 2-(2,4,5-trichlorophenoxy)propionate
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Overview
Description
Isopropyl 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C12H13Cl3O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by its high boiling point of 360.6ºC at 760 mmHg and a density of 1.319 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: 2-(2,4,5-Trichlorophenoxy)propionic acid.
Reduction: 2-(2,4,5-Trichlorophenoxy)propanol.
Substitution: Various chlorinated derivatives depending on the halogen used.
Scientific Research Applications
Isopropyl 2-(2,4,5-trichlorophenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant growth regulation and herbicide activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of isopropyl 2-(2,4,5-trichlorophenoxy)propionate involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant. This herbicidal activity is due to the disruption of normal cellular processes and the induction of abnormal growth patterns .
Comparison with Similar Compounds
Isopropyl 2-(2,4,5-trichlorophenoxy)propionate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar growth-regulating properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with a similar mechanism of action but different structural properties.
Fenoprop (2,4,5-TP): An analog of 2,4,5-T with a propionate group instead of an acetic acid side chain.
The uniqueness of this compound lies in its specific ester group, which influences its physical and chemical properties, making it suitable for particular applications in agriculture and research .
Properties
CAS No. |
51550-58-4 |
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Molecular Formula |
C12H13Cl3O3 |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
propan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C12H13Cl3O3/c1-6(2)17-12(16)7(3)18-11-5-9(14)8(13)4-10(11)15/h4-7H,1-3H3 |
InChI Key |
HVUJPGRBJNSQCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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